molecular formula C8H10N2O3 B14300793 1-Oxo-1lambda~5~-pyridin-3-yl dimethylcarbamate CAS No. 124775-33-3

1-Oxo-1lambda~5~-pyridin-3-yl dimethylcarbamate

Cat. No.: B14300793
CAS No.: 124775-33-3
M. Wt: 182.18 g/mol
InChI Key: AWTBSCZHBNQKEB-UHFFFAOYSA-N
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Description

1-Oxo-1lambda~5~-pyridin-3-yl dimethylcarbamate is a chemical compound known for its unique structure and properties. It is also referred to as Pyridostigmine impurity A, with the empirical formula C8H10N2O2 and a molecular weight of 166.18

Preparation Methods

The synthesis of 1-Oxo-1lambda~5~-pyridin-3-yl dimethylcarbamate involves several steps and specific reaction conditions. One common synthetic route includes the reaction of pyridine derivatives with dimethylcarbamoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Oxo-1lambda~5~-pyridin-3-yl dimethylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted pyridine derivatives and carbamate analogs.

Scientific Research Applications

1-Oxo-1lambda~5~-pyridin-3-yl dimethylcarbamate has several scientific research applications:

Comparison with Similar Compounds

1-Oxo-1lambda~5~-pyridin-3-yl dimethylcarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, making it a valuable compound for various research and industrial applications.

Properties

124775-33-3

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

(1-oxidopyridin-1-ium-3-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C8H10N2O3/c1-9(2)8(11)13-7-4-3-5-10(12)6-7/h3-6H,1-2H3

InChI Key

AWTBSCZHBNQKEB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=C[N+](=CC=C1)[O-]

Origin of Product

United States

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